Conen

Description

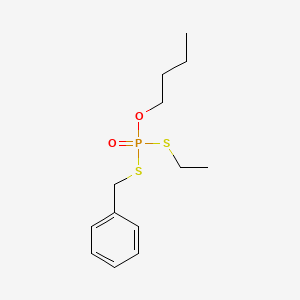

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[butoxy(ethylsulfanyl)phosphoryl]sulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O2PS2/c1-3-5-11-15-16(14,17-4-2)18-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIYPTGFYKBSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(SCC)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950636 | |

| Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27949-52-6 | |

| Record name | O-Butyl S-ethyl S-(phenylmethyl) phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27949-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of Oseltamivir: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] As a potent and selective neuraminidase inhibitor, it plays a critical role in mitigating the severity and duration of influenza infections.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir, with a focus on the seminal synthetic routes and detailed experimental protocols. Quantitative data on its efficacy and pharmacokinetics are presented in a structured format, and key biological and chemical processes are visualized through detailed diagrams.

Discovery and Development

Oseltamivir was discovered by scientists at Gilead Sciences and exclusively licensed to Hoffmann-La Roche in 1996 for late-stage development and commercialization.[1][4] The U.S. Food and Drug Administration (FDA) approved it for the treatment of influenza in adults in 1999.[1][5] The development of oseltamivir was a significant milestone in antiviral research, providing a much-needed oral therapeutic option for influenza. Oseltamivir phosphate is the orally administered prodrug, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[2][6][7] This conversion is facilitated by hepatic esterases.[6]

Mechanism of Action

Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][2] This enzyme is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues from the surface of the host cell, enabling the release of newly formed virions.[2][6] Oseltamivir carboxylate, the active metabolite, mimics the natural substrate of neuraminidase, binding to the enzyme's active site with high affinity.[6] This binding prevents the enzyme from cleaving sialic acid, trapping the new virus particles on the host cell surface and preventing their spread to other cells.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of oseltamivir in inhibiting influenza virus release.

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir has been a significant challenge, primarily due to the stereochemical complexity of the molecule, which has three stereocenters.[8] The most established industrial route begins with shikimic acid, a natural product extracted from Chinese star anise (Illicium verum) or produced through fermentation by genetically engineered E. coli.[5][8][9]

Commercial Synthesis from Shikimic Acid (Roche Synthesis)

The Roche synthesis, a scalable method for large-scale production, involves several key transformations starting from (-)-shikimic acid.[8] A notable feature of this synthesis is the use of potentially hazardous azide reagents, which has prompted research into azide-free alternatives.[4]

Key steps in the Roche synthesis include:

-

Esterification and Protection: Shikimic acid is first converted to its ethyl ester, followed by protection of the diol as a pentylidene acetal.

-

Mesylation and Epoxidation: The remaining hydroxyl group is mesylated, and subsequent treatment with a base leads to the formation of a key epoxide intermediate.

-

Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide nucleophile.

-

Reduction and Acylation: The azide is reduced to an amine, which is then acylated to introduce the acetamido group.

-

Introduction of the Second Amino Group and Final Product Formation: A second amino group is introduced, and subsequent deprotection and salt formation yield oseltamivir phosphate.

Synthesis Workflow Diagram

Caption: Simplified workflow of the commercial synthesis of oseltamivir from shikimic acid.

Quantitative Data

In Vitro Antiviral Activity

The potency of oseltamivir carboxylate is typically measured by its 50% inhibitory concentration (IC50) against the neuraminidase activity of various influenza strains.

| Virus Subtype | IC50 (nM) Range | Reference(s) |

| Influenza A/H1N1 | 0.78–2.28 | [10] |

| Influenza A/H3N2 | 0.96 | [7] |

| Influenza B | 60 | [7] |

| Avian H5N1 | Varies | [11] |

| Avian H9N2 | Varies | [12] |

Note: IC50 values can vary depending on the specific viral strain and the assay method used.[13]

Pharmacokinetic Properties

Oseltamivir is designed as a prodrug to enhance its oral bioavailability.

| Parameter | Value | Reference(s) |

| Oseltamivir (Prodrug) | ||

| Oral Bioavailability | >80% | [1] |

| Protein Binding | 42% | [1] |

| Elimination Half-Life | 1–3 hours | [1] |

| Oseltamivir Carboxylate (Active) | ||

| Systemic Availability | ~75% of oral dose | [7][13] |

| Protein Binding | 3% | [1][13] |

| Elimination Half-Life | 6–10 hours | [1] |

| Excretion | >90% in urine | [1] |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[14]

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[14]

Materials:

-

Influenza virus stock

-

Oseltamivir carboxylate (as the inhibitor)

-

MUNANA substrate

-

Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of oseltamivir carboxylate in assay buffer.

-

Virus Preparation: Dilute the virus stock in assay buffer to a concentration that gives a linear rate of substrate cleavage over the incubation period.

-

Assay Setup: In a 96-well plate, add the diluted virus, the serially diluted oseltamivir carboxylate (or buffer for control wells), and pre-incubate for 30 minutes at 37°C.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Oseltamivir remains a vital tool in the management of influenza, a testament to the success of rational drug design based on a deep understanding of virology. Its synthesis, while challenging, has been optimized for large-scale production, ensuring its availability during seasonal epidemics and pandemics. Ongoing research continues to explore more efficient and environmentally benign synthetic routes, as well as strategies to combat the emergence of drug-resistant viral strains. This guide provides a foundational understanding of the key technical aspects of oseltamivir, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 12. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAPI for Beginners in Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent DNA stain used extensively in fluorescence microscopy. [1]It is a powerful tool for visualizing cell nuclei and is utilized in a wide range of applications, including cell counting, apoptosis detection, and cell cycle analysis. [2][3]This guide provides a comprehensive overview of DAPI, its mechanism of action, experimental protocols, and data interpretation for those new to cellular imaging.

DAPI binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA). [1][4]This binding results in a significant, approximately 20-fold, enhancement of its fluorescence. [2][4]While it can pass through intact cell membranes, it does so inefficiently in live cells, making it a more common stain for fixed and permeabilized cells. [1][4]

Core Principles and Mechanism of Action

DAPI's utility as a nuclear stain stems from its specific interaction with DNA. When unbound, DAPI has a low quantum yield. However, upon binding to dsDNA, its fluorescence quantum yield increases dramatically. [5]The excitation maximum of DAPI bound to dsDNA is approximately 358 nm (UV light), and its emission maximum is around 461 nm (blue). [1][6]This distinct spectral profile makes it compatible with other fluorophores in multicolor imaging experiments. [2] While DAPI's primary target is DNA, it can also bind to RNA, though with a lower affinity and a shift in its emission spectrum to around 500 nm. [1]This difference in emission can be used to distinguish between DNA and RNA staining under specific experimental conditions.

Caption: DAPI's mechanism of action from cell entry to fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative information for using DAPI in cellular imaging.

| Property | Value | Reference |

| Excitation Maximum (bound to dsDNA) | ~358 nm | [1][6] |

| Emission Maximum (bound to dsDNA) | ~461 nm | [1][6] |

| Excitation Maximum (unbound) | ~340 nm | [7] |

| Emission Maximum (unbound) | ~488 nm | [7] |

| Emission Maximum (bound to RNA) | ~500 nm | [1] |

| Fluorescence Enhancement (upon binding dsDNA) | ~20-fold | [2][4] |

| Molecular Formula | C₁₆H₁₅N₅·2HCl | [7] |

| Molecular Weight | 350.2 g/mol | [7] |

| Application | Recommended Concentration | Incubation Time | Cell State | Reference |

| Fluorescence Microscopy (Adherent Cells) | 300 nM | 1-5 minutes | Fixed | [8][9] |

| Flow Cytometry (Suspension Cells) | 3 µM | 15 minutes | Fixed | [9] |

| Chromosome FISH | 30 nM | 30 minutes | Fixed | [9] |

| Live Cell Staining | Higher concentrations needed | ~10 minutes | Live | [5][10] |

Experimental Protocols

Detailed methodologies for common DAPI staining procedures are provided below. Safety Note: DAPI is a known mutagen and should be handled with care. [8]

This protocol is suitable for cells grown on coverslips or in imaging dishes.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation solution)

-

0.1% Triton X-100 in PBS (Permeabilization solution)

-

DAPI stock solution (e.g., 5 mg/mL or 14.3 mM) [8]* Mounting medium (preferably with an antifade reagent) [9] Procedure:

-

Wash: Gently wash the cells two to three times with PBS to remove any remaining culture medium. [3]2. Fix: Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature. [3]3. Wash: Wash the cells twice with PBS.

-

Permeabilize: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature. [3]This step is crucial for allowing DAPI to enter the nucleus.

-

Wash: Wash the cells twice with PBS.

-

Stain: Prepare a working solution of DAPI at 300 nM in PBS. [8][9]Add enough of the working solution to cover the cells and incubate for 1-5 minutes at room temperature, protected from light. [8]7. Wash: Wash the cells two to three times with PBS to remove unbound DAPI. [8]8. Mount: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Image: Visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). [7]

Caption: Step-by-step workflow for DAPI staining of fixed adherent cells.

This protocol is designed for analyzing cell populations using a flow cytometer.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40) [9]* DAPI stock solution

Procedure:

-

Harvest and Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the pellet with PBS.

-

Prepare Staining Solution: Dilute the DAPI stock solution to 3 µM in the staining buffer. [9]3. Stain: Resuspend the cell pellet in 1 mL of the DAPI staining solution.

-

Incubate: Incubate for 15 minutes at room temperature in the dark. [9]5. Analyze: Analyze the cells directly by flow cytometry using a UV or violet laser for excitation. [9][11]There is no need to wash out the dye before analysis.

Applications in Cellular Imaging

DAPI's reliability and ease of use have led to its adoption in numerous cellular imaging applications:

-

Nuclear Counterstaining: In multicolor fluorescence microscopy, DAPI provides a clear blue signal that delineates the nucleus, providing a reference point for the localization of other fluorescently labeled proteins or structures. [2]* Cell Cycle Analysis: The intensity of DAPI fluorescence is proportional to the amount of DNA in a cell. [10]This allows for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry. [10]* Apoptosis Detection: Apoptotic cells undergo chromatin condensation and nuclear fragmentation. These morphological changes can be readily visualized with DAPI staining, making it a useful tool in studies of programmed cell death. [3]* Mycoplasma Contamination Detection: Mycoplasma are common contaminants in cell culture. Because they contain DNA, they can be visualized as small fluorescent dots in the cytoplasm of DAPI-stained cells, outside of the nucleus. [10]* Cell Viability Assays: While generally used for fixed cells, DAPI can be used to identify dead cells in a population. Compromised cell membranes in dead cells allow DAPI to enter and stain the nucleus, while live cells with intact membranes exclude the dye. [11][12]

Caption: The core properties of DAPI and their corresponding applications.

Conclusion

DAPI is an indispensable tool in cellular imaging, offering a simple and effective method for visualizing nuclear DNA. Its bright blue fluorescence, high specificity for DNA, and compatibility with various imaging platforms make it an ideal choice for a wide range of applications. By understanding its fundamental principles and following established protocols, even beginners can achieve high-quality, reproducible results in their research.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. astorscientific.us [astorscientific.us]

- 4. Labeling nuclear DNA using DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How does DAPI work? | AAT Bioquest [aatbio.com]

- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. toolsbiotech.com [toolsbiotech.com]

- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. bosterbio.com [bosterbio.com]

- 11. beckman.com [beckman.com]

- 12. Quantification of cellular viability by automated microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of Osimertinib

Introduction

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] It is a mono-anilino-pyrimidine compound specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] A key feature of osimertinib is its ability to spare wild-type EGFR, which is thought to contribute to its favorable tolerability profile compared to earlier-generation TKIs.[3]

Mechanism of Action

The primary molecular target of osimertinib is the EGFR, a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[5][6]

Osimertinib exerts its inhibitory effect by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7] Its high potency against sensitizing mutations and the T790M resistance mutation, coupled with significantly lower activity against wild-type EGFR, makes it a highly selective and effective targeted therapy.[1]

Data Presentation

Preclinical Efficacy

The in vitro potency of Osimertinib has been evaluated against various EGFR genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for mutant EGFR while sparing the wild-type form.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | <15 | [3] |

| H3255 | L858R | Not Specified | [8] |

| PC-9VanR | Exon 19 del / T790M | 13 | [9] |

| H1975 | L858R / T790M | 5 - <15 | [3][9] |

| H2073 | Wild-Type | >1000 | [8] |

Clinical Trial Data Summary

Osimertinib has demonstrated superior efficacy in multiple Phase III clinical trials, establishing it as a standard of care in EGFR-mutated NSCLC.

| Trial Name | Treatment Arms | Key Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| FLAURA | Osimertinib vs. Gefitinib or Erlotinib | 1st-Line Treatment-Naïve | 38.6 months vs. 31.8 months | 18.9 months vs. 10.2 months | [10][11] |

| FLAURA2 | Osimertinib + Chemo vs. Osimertinib | 1st-Line Treatment-Naïve | Data maturing | 25.5 months vs. 16.7 months | [12] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of Osimertinib on cancer cell lines by measuring metabolic activity.[13]

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Osimertinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[13][14]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to quantify the inhibitory effect of Osimertinib on EGFR autophosphorylation.

Methodology:

-

Cell Culture and Treatment: Grow EGFR-mutant cells (e.g., H1975) to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours, then treat with various concentrations of Osimertinib for 2-4 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) and total EGFR, diluted in the blocking buffer.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the pEGFR signal to the total EGFR signal to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Osimertinib in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject 1-5 million EGFR-mutant human NSCLC cells (e.g., PC-9 or H1975), resuspended in a solution like Matrigel, into the flank of immunocompromised mice (e.g., athymic nu/nu or NOD-SCID mice).[17][18][19]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[19]

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Osimertinib at a specific dose). Administer Osimertinib orally once daily.[3]

-

Efficacy Assessment: Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days). The primary endpoint is typically tumor growth inhibition. Body weight should be monitored as an indicator of toxicity.

-

Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snconnect.survivornet.com [snconnect.survivornet.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. In vivo lung tumor xenograft model [bio-protocol.org]

- 18. LLC cells tumor xenograft model [protocols.io]

- 19. pubcompare.ai [pubcompare.ai]

Preclinical Profile of Osimertinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to selectively inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] This guide provides a comprehensive overview of the preclinical research on Osimertinib, focusing on its mechanism of action, data from key in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[4][5][6] This covalent bond formation effectively blocks the kinase activity of the receptor, preventing ATP from binding and thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7] A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is believed to contribute to its more favorable side effect profile compared to earlier generation TKIs.[4][6]

The inhibition of mutant EGFR by Osimertinib leads to the downregulation of two primary signaling cascades:

-

The PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and proliferation.[4][6]

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in cell division and differentiation.[4][6]

By disrupting these oncogene-driven signaling networks, Osimertinib effectively suppresses the growth of EGFR-mutated cancer cells.[2][7]

Quantitative Data from Preclinical Studies

Osimertinib has demonstrated potent and selective activity in numerous preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cellular Activity of Osimertinib

This table presents the half-maximal inhibitory concentration (IC50) values of Osimertinib against various NSCLC cell lines harboring different EGFR mutations.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | <15 | [4] |

| H1975 | L858R / T790M | <15 | [4] |

| PC-9VanR | Exon 19 del / T790M | <15 | [4] |

| A549 | Wild-Type | 480 - 1865 | [4] |

Data synthesized from preclinical studies demonstrating high potency against sensitizing and T790M resistance mutations, with significantly lower potency against wild-type EGFR.[4]

Table 2: In Vivo Efficacy in Xenograft Models

This table summarizes the anti-tumor activity of Osimertinib in mouse xenograft models implanted with EGFR-mutant NSCLC cells.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| PC-9 | 10 mg/kg, once daily (oral) | Significant tumor regression | [8] |

| EGFRm PC9 (Brain Mets) | Clinically relevant doses | Sustained tumor regression | [9][10] |

| T790M-resistant models | Once daily dosing | Significant dose-dependent regression | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for in vitro and in vivo evaluation of Osimertinib.

In Vitro Cell Proliferation Assay

This protocol describes a common method to determine the IC50 of Osimertinib against NSCLC cell lines.

-

Cell Culture: NSCLC cell lines (e.g., PC-9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Osimertinib is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence readings are normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and use of a mouse xenograft model to assess the in vivo efficacy of Osimertinib.

-

Cell Preparation: EGFR-mutant NSCLC cells (e.g., PC-9) are harvested during the exponential growth phase. The cells are washed with phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a predetermined volume (e.g., 150-300 mm³), the mice are randomized into treatment and control groups.[8]

-

Drug Administration: Osimertinib is formulated in a vehicle (e.g., 0.5% HPMC, 1% Polysorbate 80) and administered orally (p.o.) via gavage once daily at specified doses (e.g., 1-15 mg/kg).[11][12] The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pEGFR).[8][12]

-

Animal Welfare: All animal studies must be conducted in accordance with guidelines from an Institutional Animal Care and Use Committee (IACUC).[12]

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies have shown that Osimertinib has good oral bioavailability. In murine models, once-daily oral administration leads to an accumulation of the drug, achieving a steady-state concentration after approximately 15 days.[13] The mean half-life is estimated to be around 48 hours.[13]

Importantly, Osimertinib demonstrates greater penetration of the mouse blood-brain barrier compared to earlier-generation TKIs like gefitinib and afatinib.[9][10] This characteristic is clinically significant, as brain metastases are a common site of disease progression in NSCLC patients.[9] Studies in non-human primates using positron emission tomography (PET) have also confirmed significantly greater brain exposure of [¹¹C]osimertinib compared to other TKIs.[9][10]

In in vivo studies, Osimertinib is metabolized into at least two active metabolites, AZ5104 and AZ7550.[4] AZ7550 exhibits potency and selectivity comparable to the parent compound, while AZ5104 is more potent against both mutant and wild-type EGFR, resulting in lower selectivity.[4]

Mechanisms of Acquired Resistance

Despite the significant efficacy of Osimertinib, acquired resistance inevitably develops. Preclinical models have been instrumental in identifying these resistance mechanisms, which are broadly categorized as "on-target" (involving alterations to the EGFR gene) or "off-target" (involving the activation of bypass signaling pathways).[5]

-

On-Target Resistance: The most frequently identified on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly C797S.[5][14] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.[5]

-

Off-Target Resistance: Activation of bypass pathways allows cancer cells to circumvent their reliance on EGFR signaling. Key off-target mechanisms identified in preclinical and clinical studies include:

Understanding these resistance mechanisms is critical for the development of next-generation inhibitors and combination strategies to overcome or delay treatment failure.[14][17]

References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rapamycin's Role in Disease Modeling

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of Rapamycin (also known as Sirolimus), a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It serves as a central regulator of cell metabolism, growth, and proliferation.[3] Due to its critical role, aberrant mTOR signaling is implicated in a wide array of human diseases, including cancer, diabetes, neurological disorders, and genetic diseases, making Rapamycin an invaluable tool for disease modeling.[1][4]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR protein kinase, which is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]

-

mTORC1: This complex is sensitive to acute Rapamycin exposure.[6] Rapamycin first forms a complex with the intracellular receptor FKBP12. This FKBP12-Rapamycin complex then binds directly to the FRB domain of mTOR within mTORC1, inhibiting its kinase activity.[5] mTORC1 controls anabolic processes like protein and lipid synthesis and limits catabolic processes like autophagy.[3] Its downstream targets include S6 Kinase 1 (S6K1) and 4E-BP1, which are crucial for ribosome biogenesis and translation initiation, respectively.[7]

-

mTORC2: Generally considered insensitive to acute Rapamycin treatment, mTORC2 can be inhibited by long-term exposure in some cell types.[1][6] It regulates cell survival and cytoskeleton organization, partly by activating the protein kinase AKT.[5][7]

The differential sensitivity of these complexes to Rapamycin is a critical consideration in experimental design.

Visualization of the mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 and the inhibitory action of Rapamycin.

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and Rapamycin's inhibitory action.

Data Presentation: Quantitative Effects of Rapamycin

The following tables summarize key quantitative data for Rapamycin across various disease models.

Table 1: In Vitro Efficacy (IC50 Values)

| Cell Line/Type | Disease Model | Rapamycin IC50 | Citation(s) |

| Canine Mammary Tumor Cells | Mammary Cancer | 2 - 10 µM | [8] |

| Human Gingival Carcinoma (Ca9-22) | Oral Cancer | ~10-20 µM (for apoptosis) | [9] |

| Human Venous Malformation Endothelial Cells | Venous Malformation | 1-1000 ng/mL (dose-dependent inhibition) | [10] |

Table 2: In Vivo Dosing and Pharmacokinetics (Mouse Models)

| Dosing Regimen | Mouse Strain | Route | Resulting Blood/Serum Level | Key Outcome | Citation(s) |

| 14 ppm in diet (~2.24 mg/kg/day) | C57BL/6 | Oral (diet) | ~37 ng/mL | Lifespan extension | [11][12] |

| 42 ppm in diet (~6.72 mg/kg/day) | C57BL/6 | Oral (diet) | ~170 ng/mL | Lifespan extension, reduced tumor progression | [11][13] |

| 0.1 mg/kg (as Rapatar) | Prostate Cancer Model | Oral | Not specified | Effective chemoprevention | [14] |

| 0.5 mg/kg (as Rapatar) | p53-/- mice | Oral | Not specified | Delayed carcinogenesis | [14] |

| 2 mg/kg/day | C57BL/6 | i.p. injection | Not specified | Delayed tumor onset | [15] |

| 8 ppm or 16 ppm in diet | UPII-SV40T (Bladder Cancer) | Oral (diet) | Not specified | Tumor suppression | [16] |

Table 3: Clinical Pharmacokinetics (Human)

| Dosing Regimen | Patient Population | Trough Concentration Target | Key PK Parameters | Citation(s) |

| 2 or 5 mg/day | Kidney Transplant | 5 - 15 µg/L (with cyclosporin) | Tmax: 1-2h; Bioavailability: ~15-20%; t1/2: ~30h | [2][17][18] |

| 5 or 10 mg/day | Advanced Solid Tumors | 5.4 ng/mL and 13.2 ng/mL | Steady-state reached within 1 week | [19] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are standard protocols for using Rapamycin in disease modeling.

Protocol 1: In Vitro Cell Culture Treatment

-

Stock Solution Preparation:

-

Dissolve Rapamycin powder in a suitable solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 1-10 mM).[20]

-

For a 100 µM stock, one common method is to resuspend 9.1 µg in 100 µl of ethanol or DMSO.[20]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solution is typically stable for up to 3 months.[20][21]

-

-

Cell Treatment:

-

Culture cells using standard protocols appropriate for the cell line.[22]

-

Dilute the Rapamycin stock solution in the cell culture medium to the desired final concentration. Working concentrations can range widely from low nanomolar (e.g., 0.5-100 nM) for mTOR inhibition to micromolar ranges for toxicity or specific pathway studies.[9][10][23]

-

For mTORC1 inhibition, pre-treatment for 1 hour with ~10 nM Rapamycin prior to stimulation is often sufficient.[20] For studies on apoptosis or autophagy, longer incubation times (e.g., 24-72 hours) may be required.[9][22]

-

Always include a vehicle control (medium with the same concentration of DMSO or ethanol used for the Rapamycin treatment) to account for any solvent effects.

-

-

Assessing Outcomes:

-

Proliferation: Use assays like MTT or colony formation to assess the effect on cell growth.[9][10]

-

Apoptosis: Detect apoptosis using flow cytometry with Annexin V/PI staining.[9]

-

Pathway Inhibition: Confirm mTORC1 inhibition by Western blot, analyzing the phosphorylation status of downstream targets like S6K1 and 4E-BP1.

-

Protocol 2: In Vivo Administration in Mouse Models

-

Formulation Preparation:

-

Oral (Diet): For chronic studies, Rapamycin can be microencapsulated and mixed into the rodent chow at a specific concentration (e.g., 14 ppm or 42 ppm).[11] This provides consistent, long-term dosing.

-

Intraperitoneal (i.p.) Injection: For acute or intermittent dosing, prepare an injectable formulation. A common vehicle consists of 5% PEG 400 and 5% Tween 80 in sterile water.[21] Dissolve Rapamycin stock (in ethanol) in this vehicle to the final desired concentration (e.g., for a 6 mg/kg dose).[21]

-

-

Administration:

-

Administer the prepared formulation to the mice via the chosen route (e.g., i.p. injection). Doses can range from 1.5 mg/kg to 8 mg/kg depending on the study's goals.[12][15]

-

Treatment schedules can be continuous (daily) or intermittent (e.g., every other day, or for a set number of weeks followed by a drug-free period).[15]

-

-

Monitoring and Analysis:

-

Monitor animal body weight, health, and tumor progression (if applicable).

-

Collect blood samples to measure Rapamycin levels via techniques like HPLC-MS/MS to confirm exposure.

-

At the end of the study, collect tissues for histopathology and molecular analysis (e.g., Western blot for p-S6) to assess pharmacodynamic effects.[24]

-

Mandatory Visualizations: Workflows and Logic

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for evaluating Rapamycin or its analogs in a preclinical cancer model.

Caption: A standard workflow for the preclinical evaluation of an mTOR inhibitor like Rapamycin.

Logic Diagram: Rapamycin's Dual Role in Cancer Modeling

Rapamycin's effect on cancer can be modeled through two distinct, but related, mechanisms.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Proteomics Approach of Rapamycin Anti-Tumoral Effect on Primary and Metastatic Canine Mammary Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 13. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

- 18. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology [mdpi.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 21. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GenePorter® 3000 Mediated Plasmid Transfection in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GenePorter® 3000 is a proprietary cationic lipid formulation designed for the efficient transfection of plasmid DNA into a wide range of mammalian cells.[1][2] It incorporates an Advanced Carrier Enhancement (ACE) technology, which facilitates plasmid delivery into the cell nucleus, leading to high transgene expression levels with minimal cytotoxicity.[2][3][4] This reagent is particularly effective for transfecting difficult-to-transfect cell lines, such as RAW 264.7 macrophages.[1][5] GenePorter® 3000 accommodates both same-day and overnight transfection protocols and demonstrates superior performance in both serum-containing and serum-free media.[1][2][4]

Data Presentation

Recommended Starting Conditions for Plasmid DNA Transfection

The following tables provide recommended starting quantities for DNA, diluent, and GenePorter® 3000 reagent for various culture vessel formats. Optimization may be required to achieve the best results for specific cell types and experimental conditions.

Table 1: Reagent Quantities for Adherent Cells (Per Well/Dish)

| Culture Vessel | Plating Medium Volume | DNA (µg) | GP3K Diluent (µl) | GenePorter® 3000 (µl) |

| 96-well | 100 µl | 0.1 - 0.2 | 10 | 0.7 - 1.4 |

| 24-well | 0.5 ml | 0.5 - 1.0 | 25 | 3.5 - 7.0 |

| 12-well | 1.0 ml | 1.0 - 2.0 | 50 | 7.0 - 14.0 |

| 6-well | 2.0 ml | 2.0 - 4.0 | 100 | 14.0 - 28.0 |

| 60 mm | 5.0 ml | 5.0 - 10.0 | 250 | 35.0 - 70.0 |

| 100 mm | 10.0 ml | 10.0 - 20.0 | 500 | 70.0 - 140.0 |

Data compiled from product information. For most cell types, a starting ratio of 7 µl of GenePorter® 3000 per 1 µg of DNA is recommended.[1][2]

Optimization Parameters

To achieve maximal transfection efficiency, it is crucial to optimize the protocol for each specific cell line and plasmid combination. The key variables for optimization are outlined below.

Table 2: Critical Variables for Transfection Optimization

| Variable | Recommended Starting Point | Optimization Range | Notes |

| DNA Quantity | See Table 1 | ± 50% of starting amount | Use high-quality, purified plasmid DNA (A260/A280 ratio of 1.8-2.0). |

| GenePorter® 3000 to DNA Ratio (µl:µg) | 7:1 | 4.7:1 to 14:1 | This is often the most critical parameter for optimization. |

| GP3K Diluent to DNA Ratio (µl:µg) | 50:1 | 17:1 to 150:1 | The volume of the diluent affects the size and charge of the transfection complexes. |

| Cell Confluency at Transfection | 60-80% | 50-90% | Optimal confluency is cell-type dependent.[1] Overly confluent or sparse cultures can lead to poor results. |

| Incubation Time (Complexes with Cells) | 4 hours | 1-5 hours | A 4-hour incubation in serum-free medium is recommended for the standard protocol.[1] |

Experimental Protocols

Protocol 1: Same-Day Transfection of Adherent Mammalian Cells

This protocol is optimized for a rapid, same-day transfection procedure using freshly plated cells.[1]

Materials:

-

Healthy, low-passage number mammalian cells in log-phase growth

-

Complete culture medium (with and without serum)

-

Serum-free medium (e.g., Opti-MEM®)

-

GenePorter® 3000 Transfection Reagent

-

GP3K Diluent

-

Sterile microcentrifuge tubes

-

Appropriate multi-well plates or culture dishes

Procedure:

-

Cell Plating: On the day of transfection, harvest and count healthy, log-phase cells. Plate the cells in complete growth medium at a density that will result in 60-80% confluency. Incubate at 37°C with 5% CO2 for at least 30 minutes to allow for cell attachment.[3]

-

DNA Dilution: In a sterile tube, dilute the desired amount of plasmid DNA into the appropriate volume of GP3K Diluent (see Table 1). Mix gently by vortexing and incubate for 5 minutes at room temperature.[1]

-

Reagent Dilution: In a separate sterile tube, dilute the required volume of GenePorter® 3000 reagent into serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[1]

-

Complex Formation: Add the diluted GenePorter® 3000 reagent to the diluted DNA solution. Do not add in the reverse order. Mix immediately with a brief vortex and incubate for 5-10 minutes at room temperature to allow transfection complexes (lipoplexes) to form.

-

Cell Preparation for Transfection: Gently remove the complete medium from the plated cells. Replace it with an equal volume of serum-free medium.[3]

-

Transfection: Add the transfection complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells with the transfection complexes for 4 hours at 37°C in a 5% CO2 incubator.[3]

-

Post-Transfection: After the 4-hour incubation, add an equal volume of complete medium that contains 20% serum to the cells (this will bring the final serum concentration to 10%).[3] Do not remove the transfection complexes.[1]

-

Gene Expression Analysis: Return the cells to the incubator. Assay for transgene expression 24-72 hours post-transfection, depending on the plasmid and cell type.[3][6]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism of cationic lipid-mediated transfection and the experimental workflow for using GenePorter® 3000.

Caption: Mechanism of GenePorter® 3000 mediated transfection.

Caption: Experimental workflow for same-day mammalian cell transfection.

References

Application Note: Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology, widely recognized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] Its synthesis is a classic example of esterification, providing a fundamental procedure in organic chemistry.[3] This application note provides a detailed protocol for the synthesis of aspirin from salicylic acid and acetic anhydride, its subsequent purification via recrystallization, and methods for its characterization.[4] The primary reaction involves the acetylation of the phenolic hydroxyl group of salicylic acid.[5]

Mechanism of Action: COX Pathway Inhibition

Aspirin's therapeutic effects are primarily due to its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[7] Prostaglandins are mediators of inflammation, pain, and fever, while thromboxane A2 is a potent promoter of platelet aggregation.[6][8] By acetylating a serine residue in the active site of COX enzymes, aspirin blocks this conversion, thereby reducing inflammation and preventing blood clot formation.[1][9] This irreversible inhibition is a key differentiator from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]

Figure 1. Aspirin's irreversible inhibition of COX enzymes.

Experimental Protocols

3.1. Synthesis of Acetylsalicylic Acid

This protocol details the esterification of salicylic acid with acetic anhydride using an acid catalyst.[10]

Materials and Reagents:

-

Salicylic Acid (C₇H₆O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[4][11]

-

Deionized Water

-

Ethanol (for recrystallization)

-

125 mL Erlenmeyer flask

-

Hot water bath

-

Ice bath

-

Büchner funnel and filter flask for vacuum filtration[12]

-

Glass stirring rod

Workflow Diagram:

Figure 2. Experimental workflow for aspirin synthesis.

Step-by-Step Procedure:

-

Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[12]

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or phosphoric acid, which acts as a catalyst.[4][12]

-

Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (70-80°C) for 10-15 minutes to complete the reaction.[4][13]

-

Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 1 mL of deionized water to the mixture to decompose any excess acetic anhydride.[14]

-

Add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[11] If crystals are slow to form, gently scratching the inside of the flask with a glass rod can induce precipitation.[12]

-

Collect the solid aspirin crystals using a Büchner funnel and vacuum filtration.[12] Wash the crystals with a small amount of ice-cold water to remove soluble impurities.[12]

-

Allow the crude product to air dry on the filter paper.

3.2. Purification by Recrystallization

Recrystallization is used to purify the crude aspirin by separating it from unreacted salicylic acid and other impurities.[14]

-

Transfer the crude aspirin to a beaker and add a minimum amount of warm ethanol (e.g., 4 mL) to dissolve the crystals.[14][15]

-

Slowly add warm water (e.g., 13 mL) to the solution until it becomes slightly cloudy.[14] If a solid separates, gently warm the solution until it is clear again.[15]

-

Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]

-

Collect the purified aspirin crystals by vacuum filtration, wash with a small amount of cold water, and leave them to dry completely.[14]

3.3. Purity Analysis

The purity of the synthesized aspirin can be assessed qualitatively and quantitatively.

-

Ferric Chloride Test: This test detects the presence of unreacted salicylic acid. Salicylic acid has a phenolic hydroxyl group that gives a distinct purple color with ferric chloride (FeCl₃) solution.[4] Pure aspirin, lacking this free phenolic group, should not produce this color change.[4][15]

-

Melting Point Determination: The melting point of pure acetylsalicylic acid is approximately 136°C.[3][17] A broad or depressed melting point range indicates the presence of impurities.[4]

Data Presentation

The results of the synthesis and characterization should be recorded systematically. The following tables provide a template for data presentation.

Table 1: Synthesis and Yield Data

| Parameter | Value |

| Mass of Salicylic Acid (g) | e.g., 2.00 |

| Molar Mass of Salicylic Acid ( g/mol ) | 138.12 |

| Moles of Salicylic Acid (mol) | Calculated |

| Theoretical Yield of Aspirin (g) | Calculated |

| Mass of Purified Aspirin (g) | Measured |

| Percent Yield (%) | Calculated |

Note: The reaction stoichiometry between salicylic acid and aspirin is 1:1.[18]

Table 2: Characterization Data

| Analysis | Expected Result | Observed Result |

| Melting Point | 134-136°C[17] | Measured Range |

| FeCl₃ Test (Crude) | Potential faint purple color | Observation |

| FeCl₃ Test (Purified) | No color change (remains yellow)[13] | Observation |

| FT-IR (KBr disc, cm⁻¹) | ~3000-2500 (O-H, acid), ~1750 (C=O, ester), ~1690 (C=O, acid)[19] | Key Peaks |

| ¹H NMR (CDCl₃, ppm) | ~11-13 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.3 (s, 3H, CH₃)[20][21] | Key Peaks & Multiplicity |

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. understandingstandards.org.uk [understandingstandards.org.uk]

- 4. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 5. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 6. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. youtube.com [youtube.com]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. medhavatika.com [medhavatika.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.williams.edu [web.williams.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. savemyexams.com [savemyexams.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Synthesis of Aspirin [home.miracosta.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. chemistry.utah.edu [chemistry.utah.edu]

Application Notes & Protocols: Enhancing CRISPR-Cas9 Gene Editing with RS-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing by enabling precise modifications to an organism's DNA.[1][2] The technology relies on inducing a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous machinery.[3][4] Two primary pathways exist for this repair: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway.[3][5] For precise gene editing, such as the insertion of a new DNA sequence (knock-in), the HDR pathway is required.[4] However, HDR is often inefficient compared to NHEJ in most cell types.[5][6]

RS-1 (RAD51-stimulatory compound 1) is a small molecule that has been identified as a potent enhancer of the HDR pathway.[4][7][8] By stimulating the activity of the RAD51 recombinase, a crucial protein in homologous recombination, RS-1 significantly increases the efficiency of precise gene editing with CRISPR-Cas9.[6][7][8] These application notes provide an overview of RS-1's mechanism, quantitative data on its efficacy, and detailed protocols for its use in CRISPR-Cas9 experiments.

Mechanism of Action

Following a CRISPR-Cas9-induced DSB, the cell must choose a repair pathway. The HDR pathway, which is predominantly active in the S and G2 phases of the cell cycle, uses a homologous DNA template to accurately repair the break. A key step in this process is the formation of a RAD51-ssDNA nucleoprotein filament, which performs the search for the homologous template and initiates strand invasion.[9][10][11]

RS-1 enhances this process by binding to and stabilizing the RAD51-ssDNA filament.[12][13] This stabilization promotes the strand invasion and D-loop formation steps of homologous recombination, thereby biasing the repair mechanism towards the desired HDR outcome and increasing the frequency of successful gene editing events.[13][14]

Data Presentation: Efficacy of RS-1 in Enhancing HDR

The use of RS-1 has been shown to increase HDR efficiency across various cell types and model organisms. The following table summarizes quantitative data from several studies.

| Cell Type / Organism | Target Locus | Fold Increase in HDR Efficiency (with RS-1) | Reference |

| Human Embryonic Kidney (HEK293) Cells | Various | 2- to 6-fold | [5][6] |

| Human Cervical Cancer (HeLa) Cells | ATG5 | Several-fold | [5] |

| Rabbit Embryos | Various | 2- to 6-fold | [5][15][16] |

| Human iPSCs | Various | 1.5- to 6-fold | [16] |

| K562 Cells | Various | 1.5- to 6-fold | [16] |

| Porcine Fetal Fibroblasts (PFFs) | INS | 2.10-fold | [8] |

| Zebrafish Embryos | Various | 1.5- to 6-fold | [16] |

Experimental Protocols

1. General Protocol for Enhancing HDR in Cultured Cells using RS-1

This protocol provides a general framework for using RS-1 to enhance CRISPR-Cas9 mediated knock-in in mammalian cell lines. Optimization of concentrations and timing may be required for specific cell types and experimental setups.

Materials:

-

Cas9 nuclease and sequence-specific sgRNA (as plasmids, mRNA, or RNP complex)

-

Donor DNA template with homology arms

-

RS-1 (3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide)

-

Appropriate cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine) or electroporation system

-

DMSO (for RS-1 stock solution)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: One day prior to transfection, seed the target cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-90% confluency at the time of transfection.

-

RS-1 Stock Solution: Prepare a 10 mM stock solution of RS-1 in sterile DMSO. Store at -20°C.

-

Transfection Complex Preparation: Prepare the CRISPR-Cas9 components for delivery.

-

For Plasmid Delivery: Co-transfect the Cas9-expressing plasmid, sgRNA-expressing plasmid, and the donor DNA template according to the manufacturer's protocol for your chosen transfection reagent.

-

For RNP Delivery: Pre-complex purified Cas9 protein with synthetic sgRNA to form ribonucleoprotein (RNP) complexes. Combine the RNPs and the donor DNA template for delivery via electroporation or lipid-based transfection.[17]

-

-

RS-1 Treatment:

-

Immediately following transfection or electroporation, replace the medium with fresh culture medium containing the desired final concentration of RS-1. A typical starting concentration is 5-10 µM.[8] A DMSO-only control should be run in parallel.

-

Note: The optimal concentration of RS-1 should be determined empirically for each cell line, as high concentrations may affect cell viability.

-

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The duration of RS-1 exposure may require optimization.

-

Post-Treatment: After the incubation period, remove the RS-1-containing medium, wash the cells once with PBS, and add fresh culture medium.

-

Analysis of Editing Efficiency: Allow the cells to recover for an additional 24-48 hours. Harvest the cells and extract genomic DNA. Analyze the rate of HDR-mediated insertion via methods such as PCR, restriction fragment length polymorphism (RFLP) analysis, or next-generation sequencing (NGS).

2. Protocol for RS-1 Application in Rabbit Embryo Microinjection

This protocol is adapted from studies demonstrating enhanced knock-in efficiency in rabbit embryos.[15][18]

Materials:

-

Cas9 mRNA and sgRNA

-

Donor DNA template

-

RS-1

-

Microinjection buffer

-

Fertilized rabbit zygotes

Procedure:

-

Prepare Microinjection Mix: Prepare a microinjection solution containing Cas9 mRNA (e.g., 50 ng/µL), sgRNA (e.g., 20 ng/µL), and the donor DNA template (e.g., 10 ng/µL).

-

Add RS-1: Add RS-1 to the microinjection mix to a final concentration that has been optimized for embryo viability and HDR enhancement (e.g., 0.5-1.0 µM).

-

Microinjection: Inject the solution into the cytoplasm of fertilized rabbit zygotes at the pronuclear stage.

-

Culture and Analysis: Culture the injected embryos in appropriate medium. Successful knock-in events can be screened for at the blastocyst stage or in founder animals using PCR and sequencing.

Mandatory Visualizations

Caption: The Homology-Directed Repair (HDR) pathway stimulated by RS-1 after a CRISPR-Cas9 induced DSB.

Caption: Experimental workflow for using RS-1 to enhance HDR efficiency in CRISPR-Cas9 gene editing.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of CRISPR/Cas9 Gene Editing as a Treatment Strategy for Inherited Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of RS-1 derivatives in homology-directed repair at the human genome ATG5 locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAD51-mediated homologous recombination is a pro-tumour driver pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 12. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. HDR through Homologous Recombination (HRR) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches [mdpi.com]

- 17. addgene.org [addgene.org]

- 18. researchgate.net [researchgate.net]

Application Note: Calcein AM Labeling for Live-Cell Fluorescence Microscopy

Introduction

Calcein AM (Calcein Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for determining cell viability in a majority of eukaryotic cells.[1][2] As a non-fluorescent and hydrophobic compound, it readily crosses the membranes of intact, live cells.[3][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups.[1][2] This enzymatic conversion yields calcein, a highly fluorescent, hydrophilic molecule that is well-retained within the cytoplasm of cells with intact membranes.[3][5] Dead or dying cells with compromised membranes lack active esterases and cannot retain calcein, making this a robust method for specifically identifying live cells.[6] The resulting intense green fluorescence is directly proportional to the number of viable cells, making Calcein AM a gold standard for viability and cytotoxicity assays.[6][7]

Principle of Method

The use of Calcein AM for live-cell labeling is dependent on two key cellular functions: intracellular esterase activity and plasma membrane integrity. The non-fluorescent Calcein AM molecule diffuses passively into the cell. In viable cells, esterases cleave the AM esters, releasing the fluorescent calcein molecule. The cleavage process also transforms the molecule into a polyanionic, charged form, which prevents it from passing back across the intact cell membrane, effectively trapping it inside.[1][6] This leads to a strong, uniform green fluorescence in the cytoplasm of live cells. Dead cells, lacking both metabolic activity and membrane integrity, cannot activate or retain the dye and thus remain non-fluorescent.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties and recommended concentrations for Calcein AM.

| Parameter | Value | Source(s) |

| Molecular Formula | C46H46N2O23 | [8] |

| Molecular Weight | 994.86 g/mol | [6][8] |

| Excitation Maximum | ~494 nm | [1] |

| Emission Maximum | ~517 nm | [1] |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][7] |

| Stock Solution Conc. | 1 mM to 5 mM in DMSO | [7] |

| Working Conc. | 1 µM to 10 µM in buffer or serum-free media | [1][7] |

Diagrams

Mechanism of Action

// Paths CalceinAM -> Esterases [label="Enters Cell", color="#202124", fontcolor="#202124"]; Esterases -> Calcein [label="Cleavage", color="#202124", fontcolor="#202124"]; CalceinAM -> NoEsterase [label="Enters Cell", color="#202124", fontcolor="#202124"]; Calcein -> Calcein [label="Trapped", color="#34A853", arrowhead=none]; NoEsterase -> NoEsterase [label="No Conversion", color="#EA4335", arrowhead=none]; }

Caption: Mechanism of Calcein AM conversion in live vs. dead cells.

Experimental Workflow

Caption: General experimental workflow for Calcein AM cell staining.

Experimental Protocols

This protocol is a general guideline; optimal conditions such as dye concentration and incubation time should be determined empirically for different cell types and experimental setups.[3][7]

1. Reagent Preparation

-

1 mM Calcein AM Stock Solution: Allow one vial of Calcein AM (e.g., 50 µg) to warm to room temperature before opening to prevent moisture condensation.[1] Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 50.3 µL for a 50 µg vial) to create a 1 mM stock solution.[9] Mix well. Store aliquots at -20°C, protected from light and moisture.[7]

-

Calcein AM Working Solution (2 µM Example): Immediately before use, dilute the 1 mM stock solution into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), that is free of serum.[1] For example, to make 10 mL of a 2 µM working solution, add 20 µL of the 1 mM stock solution to 10 mL of buffer.[1] Aqueous working solutions are susceptible to hydrolysis and should be used within a few hours.[7]

2. Staining Protocol for Adherent Cells

-

Cell Culture: Seed adherent cells on coverslips or in multi-well plates (black-walled, clear-bottom plates are recommended to reduce background fluorescence) and culture until the desired confluency is reached.[3][10]

-

Washing: Gently aspirate the culture medium from the wells. Wash the cells once with warm PBS or HBSS to remove any residual serum, which can contain esterases.[7][8]

-

Staining: Add a sufficient volume of the Calcein AM working solution to completely cover the cells.

-

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[7] The optimal incubation time can vary by cell type; 30 minutes is often adequate.[7]

-

Final Wash: Aspirate the staining solution and wash the cells twice with warm buffer to remove excess dye.[8]

-

Imaging: Add fresh buffer or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., FITC filter set, Excitation: ~490 nm, Emission: ~515 nm).[8][11] Live cells will exhibit bright green fluorescence.

3. Staining Protocol for Suspension Cells

-

Cell Preparation: Transfer the desired number of cells (e.g., 1 x 10^6 cells/mL) to a centrifuge tube.[12]

-

Washing: Centrifuge the cells at 250-500 x g for 5 minutes.[3][7] Discard the supernatant and wash the cell pellet once by resuspending in warm PBS or HBSS. Repeat the centrifugation step.

-

Staining: Resuspend the washed cell pellet in the Calcein AM working solution.

-

Incubation: Incubate the cell suspension for 15 to 30 minutes at 37°C, protected from light.

-

Final Wash: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the pellet in fresh buffer for analysis.

-

Analysis: The stained cells can be imaged on a microscope slide or analyzed via flow cytometry using a blue laser (~488 nm) for excitation.[6]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Calcein AM | AAT Bioquest [aatbio.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]

- 9. cellink.com [cellink.com]

- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 11. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Application Notes: Digoxigenin (DIG) for In Situ Hybridization Techniques

Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis lanata) and is not naturally present in animal tissues.[1] This property makes it an excellent tool for non-radioactive in situ hybridization (ISH), a technique used to visualize specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved cells or tissues.[2] The DIG system offers high sensitivity and specificity, rivaling and often exceeding traditional radioactive methods while avoiding the associated hazards and lengthy exposure times.[2][3] DIG-labeled probes are stable for over a year, ensuring consistency in long-term studies.[4][5]

Principle of the DIG System